![molecular formula C12H16O2 B12907410 Furan, tetrahydro-2-[(phenylmethoxy)methyl]- CAS No. 59137-51-8](/img/structure/B12907410.png)
Furan, tetrahydro-2-[(phenylmethoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Benzyloxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxy methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where tetrahydrofuran is treated with sodium hydride to form the sodium alkoxide, which then reacts with benzyl chloride to yield the desired product.
Industrial Production Methods: Industrial production of 2-((Benzyloxy)methyl)tetrahydrofuran may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high selectivity and minimal by-products.
Types of Reactions:
Oxidation: 2-((Benzyloxy)methyl)tetrahydrofuran can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles such as halides or amines replace the benzyloxy group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
科学的研究の応用
2-((Benzyloxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and reagent in various industrial processes, including polymer production and chemical manufacturing.
作用機序
The mechanism of action of 2-((Benzyloxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
類似化合物との比較
Tetrahydrofuran (THF): A simpler analog without the benzyloxy methyl group, commonly used as a solvent.
2-Methyltetrahydrofuran: A methyl-substituted analog with similar solvent properties but different reactivity.
Benzyl Alcohol: Shares the benzyloxy group but lacks the tetrahydrofuran ring.
Uniqueness: 2-((Benzyloxy)methyl)tetrahydrofuran is unique due to the presence of both the benzyloxy group and the tetrahydrofuran ring, which confer distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential bioactivity, distinguishing it from simpler analogs.
特性
CAS番号 |
59137-51-8 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12H,4,7-10H2 |
InChIキー |
CZWUBFBMLWTWEO-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)
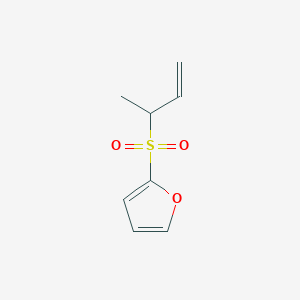
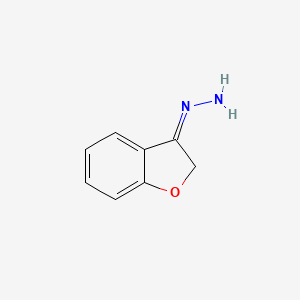

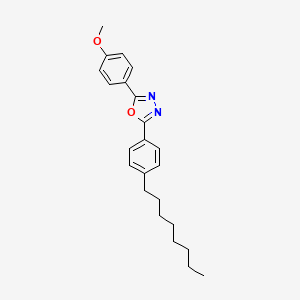
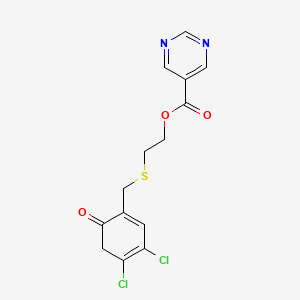
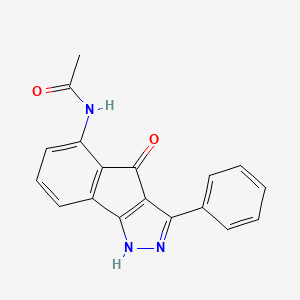
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
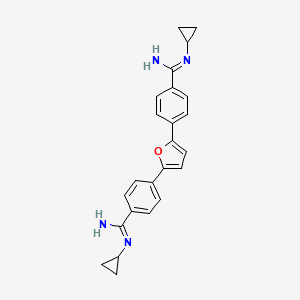

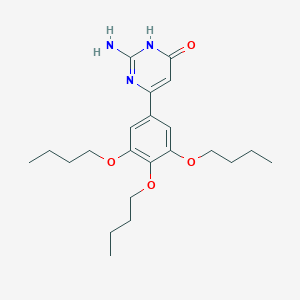

![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
